1-(Chloromethyl)-4-(difluoromethyl)benzene
Overview
Description
1-(Chloromethyl)-4-(difluoromethyl)benzene is an organic compound featuring a benzene ring substituted with a chloromethyl group and a difluoromethyl group
Mechanism of Action
Target of Action
It’s known that difluoromethylated compounds are often used in the functionalization of diverse fluorine-containing heterocycles , which are core moieties of various biologically and pharmacologically active ingredients .
Mode of Action
The mode of action of 1-(Chloromethyl)-4-(difluoromethyl)benzene involves difluoromethylation, a process that has seen significant advances in recent years . This process is based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The compound likely interacts with its targets through this mechanism, leading to changes at the molecular level.
Biochemical Pathways
The compound’s difluoromethylation process likely impacts various biochemical pathways, given the importance of difluoromethyl groups in pharmaceuticals, agrochemicals, and materials .
Result of Action
Given the compound’s involvement in difluoromethylation processes, it’s likely that it contributes to the creation of biologically and pharmacologically active ingredients .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s environmental fate and biodegradability could be studied in a model aquatic ecosystem . Additionally, the compound’s environmental footprint could be assessed using updated characterisation and normalisation factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-(difluoromethyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the difluoromethyl group can yield fluoromethyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(hydroxymethyl)-4-(difluoromethyl)benzene.
Oxidation: Formation of 4-(difluoromethyl)benzaldehyde or 4-(difluoromethyl)benzoic acid.
Reduction: Formation of 1-(fluoromethyl)-4-(difluoromethyl)benzene.
Scientific Research Applications
1-(Chloromethyl)-4-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-(difluoromethyl)benzene
- 1-(Chloromethyl)-3-(difluoromethyl)benzene
- 1-(Bromomethyl)-4-(difluoromethyl)benzene
Comparison: 1-(Chloromethyl)-4-(difluoromethyl)benzene is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
1-(chloromethyl)-4-(difluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVOAQXHDVAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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